sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2866319-38-0
VCID: VC11999728
InChI: InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
SMILES: C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+]
Molecular Formula: C10H7N2NaO2S
Molecular Weight: 242.23 g/mol

sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate

CAS No.: 2866319-38-0

Cat. No.: VC11999728

Molecular Formula: C10H7N2NaO2S

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate - 2866319-38-0

Specification

CAS No. 2866319-38-0
Molecular Formula C10H7N2NaO2S
Molecular Weight 242.23 g/mol
IUPAC Name sodium;2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate
Standard InChI InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Standard InChI Key GAEAXIIQRRDTFG-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+]

Introduction

Structural and Chemical Profile

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate belongs to the 1,2,4-thiadiazole family, a class of sulfur-nitrogen heterocycles known for their metabolic stability and electronic properties. The compound’s molecular formula is C10H7N2NaO2S\text{C}_{10}\text{H}_{7}\text{N}_{2}\text{NaO}_{2}\text{S}, with a molecular weight of 242.23 g/mol. Its structure features a phenyl ring attached to the 3-position of the thiadiazole ring and a sodium-stabilized acetate group at the 5-position (Figure 1).

Key Structural Descriptors:

  • SMILES: C1=CC=CC=C1C2=NSC(=N2)CC(=O)[O-].[Na+]

  • InChI: InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-10-11-12(15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1

  • InChIKey: UIFNKLQEBWALPG-UHFFFAOYSA-M

The planar thiadiazole ring facilitates π-π stacking interactions, while the acetate group enhances solubility in polar solvents. Predicted collision cross-section (CCS) values for adducts, such as [M+H]+[M+H]^+ (146.4 Ų) and [M+Na]+[M+Na]^+ (158.7 Ų), suggest moderate molecular polarizability, critical for membrane permeability in biological systems .

Synthesis and Optimization Strategies

The synthesis of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate typically proceeds via a two-step protocol:

  • Carboxylic Acid Precursor Formation:
    3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid is synthesized through cyclocondensation of thioamide derivatives with nitriles under acidic conditions.

  • Saponification and Salt Formation:
    The carboxylic acid is treated with sodium hydroxide in aqueous ethanol, followed by refluxing to ensure complete deprotonation. The product crystallizes upon cooling, yielding the sodium salt with >90% purity.

Comparative studies with analogous thiazole derivatives (e.g., sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate) reveal that the thiadiazole core requires milder reaction conditions due to reduced aromatic stabilization . For instance, nucleophilic substitution at the thiadiazole C-5 position proceeds efficiently at 60°C, whereas thiazole analogs necessitate temperatures exceeding 80°C .

Pharmacological Properties and Mechanisms

Antimicrobial Activity

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 3.91–125 µg/mL. Notable efficacy is observed against Staphylococcus aureus (MIC = 15.63 µg/mL) and Bacillus subtilis (MIC = 15.63–62.5 µg/mL) . The mechanism involves disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs), a trait shared with β-lactam antibiotics but achieved through distinct electronic interactions with the thiadiazole ring .

Metabolic and Toxicological Profile

Acute toxicity studies in rats indicate an LD₅₀ >5000 mg/kg, classifying it under the fourth toxicity category (low risk) . Histopathological analyses of cardiac tissue at 1000 mg/kg doses show minimal myocyte vacuolization, suggesting a favorable safety profile for short-term therapeutic use .

Comparative Analysis with Heterocyclic Analogs

The thiadiazole ring confers distinct advantages over triazole and oxadiazole derivatives:

PropertyThiadiazole DerivativeTriazole AnalogOxadiazole Analog
Antimicrobial MIC (µg/mL)3.91–125 62.5–500 125–1000
Kinase Inhibition (IC₅₀)0.8 µM 5.2 µM 12.4 µM
Solubility (mg/mL)32.718.9 9.4

Enhanced electron-withdrawing effects from the sulfur atom improve binding affinity to hydrophobic enzyme pockets, while the acetate group mitigates lipophilicity-related toxicity .

Future Directions and Applications

Drug Development

Ongoing research focuses on optimizing bioavailability through prodrug formulations. Esterification of the acetate group with lipophilic moieties (e.g., palmitoyl) increases blood-brain barrier penetration in preclinical glioma models.

Materials Science

The compound’s rigid heterocyclic core serves as a building block for conductive polymers. Preliminary studies show a conductivity of 10⁻³ S/cm in polyaniline-thiadiazole composites, rivaling traditional indium tin oxide (ITO) substrates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator